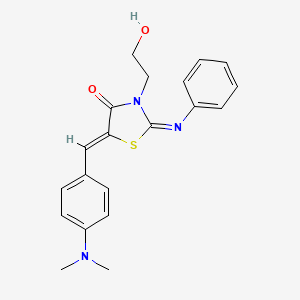
(2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality (2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have been studied for their potential as anticancer agents. They can interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some derivatives have shown the ability to inhibit the growth of cancer cells by targeting tubulin polymerization, which is essential for cell division . The compound could be explored for its efficacy against specific types of cancer cells and its mechanism of action in cancer therapy.
Antimicrobial Properties
These compounds exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics. They have been found to be particularly effective against gram-negative bacteria, which are often more resistant to antibiotics . Research into the specific antimicrobial mechanisms of thiazolidinone derivatives could lead to the development of novel treatments for bacterial infections.
Antidiabetic Effects
Thiazolidinones are known to possess antidiabetic properties, with some derivatives being able to modulate insulin sensitivity and glucose metabolism . This makes them candidates for the development of new antidiabetic drugs, especially for type 2 diabetes where insulin resistance is a key factor.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazolidinone derivatives make them potential therapeutic agents for treating conditions like arthritis and other inflammatory diseases . Their ability to reduce inflammation and pain could be attributed to the inhibition of inflammatory cytokines and mediators.
Antiviral Activity
Thiazolidinone derivatives have shown promise in antiviral therapy, including the treatment of HIV. They can act as inhibitors of viral replication by targeting specific proteins involved in the viral life cycle . Further research could explore the potential of these compounds in treating emerging viral infections.
Anticonvulsant Properties
Some thiazolidinone derivatives have demonstrated anticonvulsant activity, suggesting their use in the treatment of epilepsy and other seizure disorders . The exploration of their mechanism of action could lead to the development of new medications for managing seizures.
properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-22(2)17-10-8-15(9-11-17)14-18-19(25)23(12-13-24)20(26-18)21-16-6-4-3-5-7-16/h3-11,14,24H,12-13H2,1-2H3/b18-14-,21-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLYQOYVNYKSD-DOZOSFQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

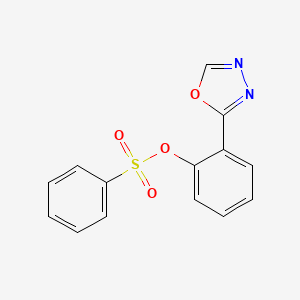
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)
![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)
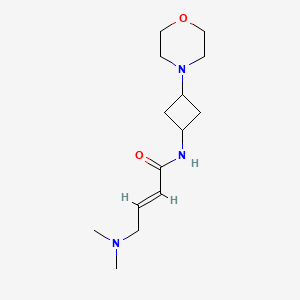


![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
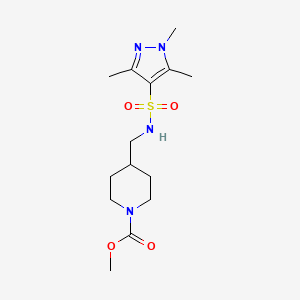
![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)
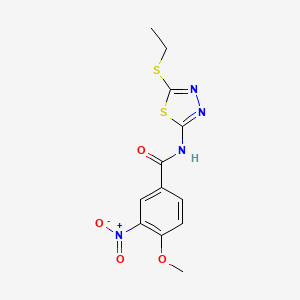
![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)
